4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester
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Overview
Description
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester. This reaction yields aminomethylene malonate, which is then converted to the target compound in the presence of catalytic 2-chlorobenzoic acid at elevated temperatures (around 250°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidine compounds .
Scientific Research Applications
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects, including anti-HIV-1 agents.
Bioorganic Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing bioactive molecules.
Materials Science: Its fused heterocyclic structure is of interest for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit enzymes like cAMP-phosphodiesterase, thereby affecting various biochemical pathways . The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is unique due to its specific substitution pattern and the presence of the propanoic acid ethyl ester group. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
50609-73-9 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 3-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanoate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)8-7-11-9-15-12-6-4-5-10(2)16(12)14(11)18/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
QFRPXRGYTOYELI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CN=C2C=CC=C(N2C1=O)C |
Origin of Product |
United States |
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